molecular formula C16H14O4 B12686136 2',3-Dihydroxy-4-methoxychalcone CAS No. 1621-66-5

2',3-Dihydroxy-4-methoxychalcone

Cat. No.: B12686136
CAS No.: 1621-66-5
M. Wt: 270.28 g/mol
InChI Key: PJIBSNKWGMAWBJ-SOFGYWHQSA-N
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Description

2’,3-Dihydroxy-4-methoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often found in various plants. The structure of 2’,3-Dihydroxy-4-methoxychalcone includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is responsible for its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3-Dihydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For 2’,3-Dihydroxy-4-methoxychalcone, the starting materials are 2-hydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in ethanol with a base such as sodium hydroxide or potassium hydroxide at room temperature .

Industrial Production Methods

Industrial production of chalcones, including 2’,3-Dihydroxy-4-methoxychalcone, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium carbonate or basic alumina can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2’,3-Dihydroxy-4-methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The biological effects of 2’,3-Dihydroxy-4-methoxychalcone are primarily due to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3-Dihydroxy-4-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chalcones, it has shown enhanced antioxidant and anticancer properties, making it a promising candidate for further research and development .

Properties

CAS No.

1621-66-5

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-16-9-7-11(10-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+

InChI Key

PJIBSNKWGMAWBJ-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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